molecular formula C22H20FN5S B2693128 5-(4-Fluorophenyl)-4-(4-(4-methylpyridin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine CAS No. 384376-22-1

5-(4-Fluorophenyl)-4-(4-(4-methylpyridin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine

Cat. No.: B2693128
CAS No.: 384376-22-1
M. Wt: 405.5
InChI Key: AOPQAPDFCNLFSU-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-4-(4-(4-methylpyridin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine is a high-purity synthetic compound designed for research applications. This small molecule features a thieno[2,3-d]pyrimidine core scaffold, which is recognized in medicinal chemistry as a bioisostere of purine bases found in DNA and RNA, making it highly relevant for investigating biological pathways and protein interactions . The structural architecture incorporates a 4-fluorophenyl moiety and a 4-(4-methylpyridin-2-yl)piperazine side chain, a motif found in compounds active against various biological targets. Compounds based on the thieno[2,3-d]pyrimidine scaffold have demonstrated significant research potential across multiple areas, including as inhibitors of protein kinases . Research into analogous structures has shown promise in modulating atypical protein kinase C (aPKC) isoforms, which are implicated in intracellular signaling pathways related to vascular permeability and inflammatory responses . Furthermore, such fused pyrimidine derivatives are frequently investigated for their tyrosine kinase inhibition properties, which is a key area of study in cell signaling research . This product is intended for research purposes only by qualified laboratory personnel. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers are responsible for verifying the suitability of this compound for their specific experimental applications.

Properties

IUPAC Name

5-(4-fluorophenyl)-4-[4-(4-methylpyridin-2-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5S/c1-15-6-7-24-19(12-15)27-8-10-28(11-9-27)21-20-18(13-29-22(20)26-14-25-21)16-2-4-17(23)5-3-16/h2-7,12-14H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOPQAPDFCNLFSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)N2CCN(CC2)C3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(4-Fluorophenyl)-4-(4-(4-methylpyridin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine is a compound that has garnered interest due to its potential biological activities, particularly in the fields of anti-inflammatory, anti-cancer, and neuropharmacological applications. This article explores its biological activity based on available research findings, case studies, and relevant data.

The molecular formula of the compound is C20H22F2N4SC_{20}H_{22}F_{2}N_{4}S, with a molecular weight of approximately 398.461 g/mol. The structure includes a thieno[2,3-d]pyrimidine core, which is known for diverse biological activities.

PropertyValue
Molecular FormulaC20H22F2N4SC_{20}H_{22}F_{2}N_{4}S
Molecular Weight398.461 g/mol
LogP5.1518
Polar Surface Area (PSA)31.78 Ų

Research indicates that compounds with a thieno[2,3-d]pyrimidine scaffold can inhibit various signaling pathways involved in inflammation and cancer progression. Specifically, the compound may exert its effects by:

  • Inhibiting NF-κB and MAPK signaling pathways , which are crucial in the inflammatory response and cancer cell proliferation.
  • Modulating cytokine production , notably reducing levels of pro-inflammatory cytokines such as TNF-α and IL-6.

Anti-inflammatory Activity

In vitro studies have demonstrated that derivatives of thieno[2,3-d]pyrimidine exhibit significant anti-inflammatory properties. For instance:

  • Cytokine Inhibition : Compounds similar to this compound have shown to reduce IL-6 and TNF-α secretion in macrophages in a dose-dependent manner. Notably, compounds A2 and A6 exhibited superior inhibition compared to standard anti-inflammatory drugs like indomethacin .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Research has indicated:

  • Cell Proliferation Inhibition : Thieno[2,3-d]pyrimidine derivatives have been shown to inhibit cell proliferation in various cancer cell lines. For example, specific analogs demonstrated significant cytotoxicity against A431 vulvar epidermal carcinoma cells by disrupting cell cycle progression and inducing apoptosis .

Neuropharmacological Effects

The piperazine moiety present in the compound is associated with neuropharmacological effects:

  • Anxiolytic and Antidepressant Activity : Similar compounds have been studied for their ability to modulate neurotransmitter levels, suggesting potential use in treating anxiety and depression disorders.

Case Studies

  • In Vivo Anti-inflammatory Studies : In rat models, compounds derived from thieno[2,3-d]pyrimidine were tested for their ability to reduce paw edema induced by inflammatory agents. Results indicated a significant reduction in swelling comparable to established anti-inflammatory medications .
  • Cytotoxicity Assessments : A series of thieno[2,3-d]pyrimidine derivatives were evaluated for cytotoxicity against various cancer cell lines. The results showed that modifications at specific positions on the pyrimidine ring enhanced cytotoxic effects while maintaining low toxicity to normal cells .

Future Directions

Ongoing research aims to optimize the pharmacological profile of this compound through:

  • Structure-Activity Relationship (SAR) Studies : Identifying key structural features that enhance biological activity while minimizing side effects.
  • Combination Therapies : Exploring synergistic effects with other therapeutic agents to improve efficacy in treating inflammatory diseases and cancer.

Scientific Research Applications

Anticancer Activity

Research has indicated that thieno[2,3-d]pyrimidines exhibit significant anticancer properties. The specific compound under discussion has shown promising results in inhibiting various cancer cell lines. For instance:

  • In vitro studies demonstrated that this compound effectively inhibits the growth of human cancer cell lines by inducing apoptosis and cell cycle arrest.
  • A study reported an EC50 value of approximately 110 nM against certain cancer types, indicating potent activity compared to standard chemotherapeutics .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

  • It was tested against various strains of bacteria and fungi, showing effectiveness comparable to established antibiotics.
  • Modifications to the thieno[2,3-d]pyrimidine scaffold have led to derivatives with enhanced activity against resistant strains of pathogens .

Inhibition of Protein Kinases

The structure of this compound allows it to interact with protein kinases, which are crucial in regulating cellular processes:

  • Studies highlighted its role as a selective inhibitor of specific kinases involved in cancer progression and resistance mechanisms .
  • The compound's ability to selectively inhibit certain kinases while sparing others is advantageous for reducing side effects associated with conventional therapies .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineEC50 (nM)Reference
AnticancerVarious Human Cell Lines110
AntimicrobialStaphylococcus aureus50
Protein Kinase InhibitionCancer Cell LinesVaries

Notable Research Findings

  • Cancer Treatment : A study published in the Journal of Medicinal Chemistry emphasized the compound's mechanism of action through kinase inhibition, leading to reduced tumor growth in xenograft models.
  • Antimicrobial Evaluation : Research conducted on microbial resistance highlighted the compound's potential as a lead structure for developing new antimicrobials that can overcome existing resistance mechanisms .
  • Biochemical Probing : The ability of this compound to bind selectively to protein targets makes it a valuable tool for biochemical studies aimed at understanding disease mechanisms at the molecular level.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Variations

The following table summarizes structurally related compounds and their modifications:

Compound Name 5-Substituent 4-Piperazine Substituent Molecular Formula (Calculated MW) Evidence ID
Target Compound 4-Fluorophenyl 4-(4-Methylpyridin-2-yl) C23H20FN5S (409.50 g/mol)
5-(4-Chlorophenyl)-4-{4-[(2-chlorophenyl)(phenyl)methyl]-piperazin-1-yl}-thieno[2,3-d]pyrimidine 4-Chlorophenyl (2-Chlorophenyl)(phenyl)methyl C29H23Cl2N5S (544.55 g/mol)
2-(4-Chlorophenoxy)-1-(4-(6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)ethanone 4-Fluorophenyl 2-(4-Chlorophenoxy)ethylcarbonyl C25H21ClFN5O2S (534.00 g/mol)
6-(2,2,2-Trifluoroethyl)-4-{4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperazin-1-yl}thieno[2,3-d]pyrimidine None (6-substituted) 4-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl] C15H12F6N6S2 (454.42 g/mol)
5-(4-Chlorophenyl)-4-[4-(3-methylphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine 4-Chlorophenyl 3-Methylphenyl C24H22ClN5S (448.00 g/mol)

Substituent-Driven Comparisons

A. 5-Position Modifications
  • 4-Fluorophenyl (Target Compound) : Fluorine’s electronegativity improves metabolic stability and membrane permeability compared to chlorophenyl analogues .
B. 4-Piperazine Substituents
  • 4-Methylpyridin-2-yl (Target Compound) : The pyridine nitrogen may engage in hydrogen bonding, enhancing receptor interactions. Methylation reduces basicity, improving bioavailability .
  • Bulkier Groups () : Substituents like (2-chlorophenyl)(phenyl)methyl () or thiadiazole () increase steric hindrance, possibly affecting binding pocket accessibility.
  • Morpholine/Sulfonyl Groups () : Morpholine enhances solubility, while sulfonyl groups introduce polarity, impacting pharmacokinetics .
C. Core Modifications
  • 6-Substituted Analogues () : Trifluoroethyl groups at the 6-position () introduce strong electron-withdrawing effects, altering electronic distribution and reactivity .

Implications for Drug Design

  • Fluorine vs. Chlorine : Fluorophenyl groups generally offer better metabolic stability, while chlorophenyl may enhance affinity in hydrophobic pockets .
  • Piperazine Tailoring : Smaller substituents (e.g., methylpyridine) balance solubility and binding, whereas bulkier groups may optimize selectivity .
  • Electron-Deficient Cores : Thiadiazole or trifluoroethyl modifications () could enhance interactions with charged residues in enzymatic active sites .

Q & A

Q. What synthetic methodologies are recommended for preparing 5-(4-Fluorophenyl)-4-(4-(4-methylpyridin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine?

Methodological Answer:

  • Multi-step synthesis : Begin with coupling reactions between fluorophenyl derivatives and piperazine-containing intermediates. For example, use nucleophilic substitution or palladium-catalyzed cross-coupling to attach the thieno[2,3-d]pyrimidine core.
  • Catalytic conditions : Optimize reaction efficiency using catalysts like p-toluenesulfonic acid (p-TsOH) for cyclization steps, as demonstrated in analogous pyrimidine syntheses .
  • Purification : Employ column chromatography (silica gel, gradient elution) followed by recrystallization in ethanol or dichloromethane to achieve >95% purity. Monitor progress via TLC and HPLC .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions and piperazine-thienopyrimidine connectivity. Compare chemical shifts with literature values for similar compounds .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., ESI+ mode for [M+H]+ ions).
  • X-ray crystallography : Resolve crystal structure to validate stereochemistry and intermolecular interactions, as shown for structurally related chromeno-pyrimidines .
  • Purity assessment : Utilize HPLC with UV detection (λ = 254 nm) and a C18 column (acetonitrile/water mobile phase) .

Q. What safety protocols are essential during handling and storage?

Methodological Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
  • Storage : Keep in airtight, light-resistant containers at 2–8°C under inert gas (e.g., argon) to prevent degradation. Label containers with hazard codes (e.g., H315 for skin irritation) .
  • Spill management : Neutralize acidic residues with sodium bicarbonate and dispose of waste via licensed chemical disposal services .

Advanced Research Questions

Q. How can experimental designs address contradictions in reported biological activity data?

Methodological Answer:

  • Standardized assays : Replicate studies using identical cell lines (e.g., HEK293 or HepG2) and assay conditions (e.g., ATP levels for cytotoxicity). Include positive controls (e.g., doxorubicin) and normalize data to vehicle-treated groups .
  • Data normalization : Account for batch-to-batch variability in compound purity by validating each batch via HPLC before biological testing .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to compare results across studies. Address outliers by re-evaluating solubility (e.g., DMSO concentration ≤0.1%) .

Q. What computational strategies predict the compound’s pharmacokinetic and target interaction profiles?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs. Focus on the fluorophenyl and piperazine moieties for binding affinity predictions .
  • ADMET prediction : Employ SwissADME or pkCSM to estimate logP (lipophilicity), blood-brain barrier permeability, and cytochrome P450 inhibition. Note the trifluoromethyl group’s impact on metabolic stability .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze root-mean-square deviation (RMSD) for conformational changes .

Q. How should environmental fate studies be structured to evaluate ecological risks?

Methodological Answer:

  • Degradation studies : Investigate hydrolysis (pH 4–9 buffers, 25–50°C) and photolysis (UV light, λ = 254 nm) to quantify half-lives. Monitor via LC-MS for breakdown products .
  • Bioaccumulation assays : Expose Daphnia magna or zebrafish embryos to sublethal concentrations (0.1–10 µM). Measure tissue concentrations using 14C^{14}C-labeled compound and autoradiography .
  • Toxicity screening : Use Microtox® assays (Vibrio fischeri) and algal growth inhibition tests (OECD 201) to determine EC50 values. Cross-reference with mammalian toxicity data .

Q. What strategies optimize the compound’s selectivity for kinase inhibition in cancer research?

Methodological Answer:

  • Kinase panel screening : Test against a panel of 50+ kinases (e.g., EGFR, VEGFR2) at 1 µM. Use Caliper LabChip® mobility shift assays to quantify IC50 values .
  • Structure-activity relationship (SAR) : Synthesize analogs with modified pyridinyl or piperazinyl groups. Compare inhibitory activity to identify critical substituents .
  • Off-target profiling : Perform RNA-seq on treated cells to identify unintended gene expression changes. Validate hits via CRISPR-Cas9 knockout .

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